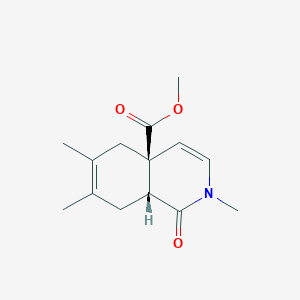

methyl (4aS,8aR)-2,6,7-trimethyl-1-oxo-8,8a-dihydro-5H-isoquinoline-4a-carboxylate

Description

Methyl (4aS,8aR)-2,6,7-trimethyl-1-oxo-8,8a-dihydro-5H-isoquinoline-4a-carboxylate is a complex isoquinoline derivative characterized by a fused bicyclic framework with a ketone group at position 1 and a methyl ester at position 4a. The stereochemistry (4aS,8aR) defines its spatial arrangement, influencing its reactivity and intermolecular interactions. Its synthesis typically involves multi-step reactions, including cyclization and functional group modifications, as observed in analogous quinoline derivatives .

Key structural features include:

- Isoquinoline core: Provides aromaticity and rigidity.

- Methyl substituents (positions 2, 6, 7): Enhance lipophilicity and steric effects.

- Ketone group (position 1): Participates in hydrogen bonding and redox reactions.

- Methyl ester (position 4a): Imparts hydrolytic stability compared to free carboxylic acids.

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.30 g/mol |

IUPAC Name |

methyl (4aS,8aR)-2,6,7-trimethyl-1-oxo-8,8a-dihydro-5H-isoquinoline-4a-carboxylate |

InChI |

InChI=1S/C14H19NO3/c1-9-7-11-12(16)15(3)6-5-14(11,8-10(9)2)13(17)18-4/h5-6,11H,7-8H2,1-4H3/t11-,14+/m0/s1 |

InChI Key |

MCZSWMQVRJBHRA-SMDDNHRTSA-N |

Isomeric SMILES |

CC1=C(C[C@@]2(C=CN(C(=O)[C@@H]2C1)C)C(=O)OC)C |

Canonical SMILES |

CC1=C(CC2(C=CN(C(=O)C2C1)C)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4aS,8aR)-2,6,7-trimethyl-1-oxo-8,8a-dihydro-5H-isoquinoline-4a-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline core.

Introduction of Methyl Groups: Methylation reactions using methyl iodide and a strong base like sodium hydride can introduce the necessary methyl groups at specific positions on the isoquinoline ring.

Oxidation and Esterification:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl (4aS,8aR)-2,6,7-trimethyl-1-oxo-8,8a-dihydro-5H-isoquinoline-4a-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Comparison with Similar Compounds

Key Differences :

- The target compound’s isoquinoline core differs from the quinoline backbone in 4a-4e and 8a-8e, altering electronic properties and hydrogen-bonding capacity.

- The methyl ester group in the target compound enhances stability compared to the carboxylic acid (-COOH) in 4a-4e, which may undergo decarboxylation .

Pyrano-Pyran and Cyclopenta[c]Pyran Methyl Esters

Examples :

- Olenoside A: Methyl (4aS,8R,8aR)-8-methyl-3-oxo-4,4a,8,8a-tetrahydro-1H,3H-pyrano[3,4-c]pyran-5-carboxylate .

- 8-O-Acetylshanzhiside Methyl Ester : Cyclopenta[c]pyran derivative with acetyloxy and hydroxyl groups .

| Property | Target Compound | Olenoside A | 8-O-Acetylshanzhiside Methyl Ester |

|---|---|---|---|

| Core Structure | Isoquinoline | Pyrano[3,4-c]pyran | Cyclopenta[c]pyran |

| Functional Groups | Methyl ester, ketone | Methyl ester, ketone, hydroxyl | Acetyloxy, hydroxyl, methyl ester |

| Hydrogen Bonding | Ketone oxygen as acceptor | Hydroxyl and ketone groups enable extensive H-bonding | Multiple hydroxyls and acetyloxy enhance H-bonding |

| Stereochemical Complexity | High (4aS,8aR) | Moderate (4aS,8R,8aR) | High (multiple chiral centers) |

| Applications | Underexplored | Natural product isolation; potential bioactivity | Pharmacological research, reference standards |

Key Differences :

- The pyrano-pyran and cyclopenta[c]pyran systems in Olenoside A and 8-O-acetylshanzhiside exhibit more oxygenated functional groups, enabling stronger hydrogen-bonding networks compared to the target compound’s isoquinoline framework .

Furo-Isoindole Carboxylic Acid Derivatives

Example : (4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid .

| Property | Target Compound | Furo-Isoindole Carboxylic Acid |

|---|---|---|

| Core Structure | Isoquinoline | Furo-isoindole fused system |

| Functional Groups | Methyl ester, ketone | Carboxylic acid, ketone, phenyl group |

| Crystallinity | Not reported | Forms O—H···O hydrogen-bonded chains; C—H···π interactions |

| Synthetic Route | Not explicitly detailed | Diels-Alder reaction between furyl-propenylamine and maleic anhydride |

| Reactivity | Ester hydrolysis under basic conditions | Acid decarboxylation likely |

Key Differences :

- The furo-isoindole derivative’s carboxylic acid group facilitates crystal packing via hydrogen bonds, whereas the target compound’s methyl ester may reduce crystallinity .

Tables of Key Data

Table 1: Molecular Formulas and Weights

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Target Compound | C16H19NO3 | 273.33 |

| 2-(4-Methylsulfonyl-phenyl)-quinoline-4-yl)methanol (8a-8e) | C17H15NO3S | 313.37 |

| Olenoside A | C12H14O6 | 254.24 |

| Furo-Isoindole Carboxylic Acid | C17H15NO4 | 297.31 |

Table 2: Spectroscopic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.